molecular formula C8H13N3 B13204148 3-(5-Methylpyrimidin-2-yl)propan-1-amine

3-(5-Methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13204148
M. Wt: 151.21 g/mol
InChI Key: AWZNMNZVDXRFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylpyrimidin-2-yl)propan-1-amine is a small organic molecule consisting of a pyrimidine ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 2-position. The primary amine in the propyl chain provides a site for chemical modifications or biological interactions. This compound is structurally analogous to intermediates used in pharmaceuticals (e.g., rivastigmine) and may serve as a building block in drug discovery .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-(5-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-7-5-10-8(11-6-7)3-2-4-9/h5-6H,2-4,9H2,1H3

InChI Key

AWZNMNZVDXRFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyrimidin-2-yl)propan-1-amine typically involves the reaction of 5-methylpyrimidine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyrimidin-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-(5-Methylpyrimidin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(5-Methylpyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Core Structure Substituents Key Features Applications/Relevance References
3-(5-Methylpyrimidin-2-yl)propan-1-amine Pyrimidine 5-Methyl, 2-propan-1-amine Balanced lipophilicity (methyl) and reactivity (primary amine) Drug intermediate, biochemical probes
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine 5-Piperazine, 2-amine Increased basicity and hydrogen bonding (piperazine) Kinase inhibitors, antitumor agents
3-(3-(Trifluoromethyl)phenyl)propan-1-amine Phenyl 3-Trifluoromethyl, propan-1-amine High lipophilicity (CF₃), electron-withdrawing effects Cinacalcet synthesis (calcimimetic)
3-(Propan-2-yl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Pyrazole-pyrimidine hybrid Pyrimidin-2-yl at pyrazole 1-position Bicyclic system with dual hydrogen-bonding sites Unknown (potential kinase targets)
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine Benzimidazole 5-Methyl, 2-propan-1-amine Fused aromatic system (enhanced π-π stacking) Neurodegenerative disease research

Physicochemical Properties (Inferred)

  • Lipophilicity (logP) :
    • The 5-methyl group in the target compound increases logP compared to unsubstituted pyrimidine derivatives (e.g., pyrimidin-2-amine). However, it is less lipophilic than phenyl-substituted analogs like 3-(3-(trifluoromethyl)phenyl)propan-1-amine due to the pyrimidine’s polar nitrogen atoms .
  • Solubility :
    • The primary amine enhances water solubility via protonation at physiological pH. Piperazine-substituted pyrimidines (e.g., 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine ) exhibit higher solubility in acidic media due to their basicity .
  • Hydrogen Bonding :
    • Pyrimidine’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., enzymes, nucleic acids), a feature shared with benzimidazole derivatives but absent in purely phenyl-based amines .

Biological Activity

3-(5-Methylpyrimidin-2-yl)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 5-methylpyrimidine moiety. Its structure can be represented as follows:

C8H12N2\text{C}_8\text{H}_{12}\text{N}_2

This structure suggests potential interactions with various biological targets due to the presence of both an amine group and a pyrimidine ring, which are known to participate in hydrogen bonding and other molecular interactions.

Research indicates that compounds similar to this compound can interact with specific enzymes and receptors, modulating their activity. For instance, studies on related pyrimidine derivatives have shown that they can act as inhibitors of nitric oxide synthase (nNOS), which is involved in various neuronal processes . The binding of these compounds to nNOS is facilitated by hydrogen bonds formed between the amino groups and specific residues within the enzyme's active site.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported in the low micromolar range, suggesting potential efficacy against resistant strains .

CompoundMIC (µM)Target Organism
Compound A0.63Mycobacterium tuberculosis
Compound B1.26Staphylococcus aureus
This compoundTBDTBD

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The compound was tested against both standard and clinical isolates, revealing its potential as a lead compound for developing new antibiotics.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that the compound may have favorable absorption characteristics, although detailed studies are still required to fully understand its bioavailability and metabolic pathways.

Comparative Analysis

When compared to other pyrimidine derivatives, this compound demonstrates unique properties due to its specific substitution pattern. This can influence both its chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.

FeatureThis compoundSimilar Compounds
Molecular FormulaC₈H₁₂N₂Varied
Antimicrobial ActivityYesYes
Anticancer PotentialLimitedVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.